Phosphatidylinositols,soya
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Overview
Description
Phosphatidylinositols are glycerophospholipids that contain a glycerol backbone, two non-polar fatty acid tails, and a polar inositol head group . They represent approximately 10% of total cellular phospholipids .
Synthesis Analysis
Phosphatidylinositols are synthesized from cytidine diphosphate diacylglycerol (CPD-DAG) and myoinositol by phosphoinositol synthase . The rate of phosphatidylinositol synthesis is determined by the relative concentrations of the precursors and product .Molecular Structure Analysis
Phosphatidylinositols consist of a phosphatidic acid backbone linked via the phosphate group to inositol (hexahydroxycyclohexane) . The inositol head group, a six-carbon hexahydroxy-ring, can be reversibly phosphorylated on the 3, 4, and 5 positions .Chemical Reactions Analysis
Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to generation the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .Physical And Chemical Properties Analysis
Phosphatidylinositol is an acidic (anionic) phospholipid . It is abundant in brain tissue where it can amount to 10% of the phospholipids, but it is present in all tissues, cell types, and membranes at relatively low levels in comparison to many other phospholipids .Scientific Research Applications
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Cellular Signal Transduction
- Phosphatidylinositols and their analogues have garnered interest due to their involvement in inositol phosphates mediated cellular signal transduction pathways .
- The methods of application involve the synthesis of phosphatidylinositol and its derivatives .
- The outcomes of these applications contribute to the understanding of cellular signal transduction pathways .
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Cotton Fiber Development
- Phosphatidylinositols contribute to longer, stronger, and finer fibers in cotton .
- The method of application involves the exogenous application of phosphatidylinositols in cultured ovules, which promotes fiber elongation .
- The results show that fiber length, strength, and fineness were improved in transgenic plants compared to the wild-type cotton, with no loss in overall fiber yield .
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Detection and Imaging in Mouse Kidney Tissues
- Phosphatidylinositols and their phosphorylated forms are used for detection and imaging in mouse kidney tissues .
- Various matrices were assessed, including 9AA, DAN, CMBT, and DHA, adjusting their coating to improve ionization efficiency .
- The outcomes of these applications contribute to the optimization of matrix selection and thickness for better detection of phosphatidylinositols .
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Calcium Regulation
- Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides, which have been implicated in calcium regulation .
- The method of application involves the phosphorylation of phosphatidylinositols to produce phosphoinositides .
- The outcomes of these applications contribute to the understanding of calcium regulation in cells .
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Vesicle Trafficking
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Cell Survival
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Insulin Signaling
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Embryonic Development
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Stress Response
Future Directions
properties
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQXPXKJFOAGE-KAEDGTSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87O13P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphatidylinositols,soya | |
CAS RN |
97281-52-2 |
Source
|
Record name | Phosphatidylinositols, soya | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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